2-Methoxypyridine-3-carbonyl chloride

Descripción general

Descripción

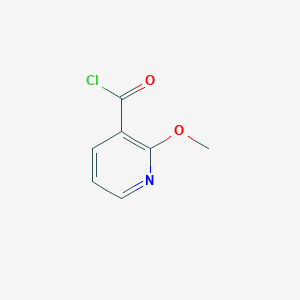

2-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a carbonyl chloride group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-methoxypyridine-3-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C7H7NO3} + \text{SOCl2} \rightarrow \text{C7H6ClNO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxypyridine-3-carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

2-Methoxypyridine-3-carboxylic acid: Formed by hydrolysis.

Aplicaciones Científicas De Investigación

Synthetic Utility

2-Methoxypyridine-3-carbonyl chloride serves as an important building block in organic synthesis. It is primarily utilized for:

- Nucleophilic Substitution Reactions: The carbonyl chloride group allows for the introduction of various nucleophiles, facilitating the synthesis of more complex molecules. For instance, nucleophilic substitution reactions involving this compound have been reported to yield derivatives with enhanced biological activities .

- Synthesis of Bioactive Compounds: It has been employed in the synthesis of various pyridine derivatives that exhibit pharmacological properties. For example, derivatives synthesized from this compound have shown promise as serotonin receptor antagonists and dopamine receptor modulators, which are crucial in developing antiemetic agents .

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form diverse derivatives |

| Synthesis of Bioactive Compounds | Key intermediate in synthesizing compounds with pharmacological activity |

Biological Activities

Research indicates that compounds derived from this compound possess notable biological activities:

- Antiemetic Properties: Several derivatives have been identified as potential antiemetic agents. For example, studies have indicated that certain synthesized compounds can effectively block serotonin receptors, which are implicated in nausea and vomiting .

- Cytotoxic Activity: Recent investigations into the cytotoxic properties of related compounds have shown promising results against various cancer cell lines. The ability to modify the structure of this compound allows for the exploration of its cytotoxic potential through structural variations .

Table 2: Biological Activities of Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| Serotonin Receptor Antagonists | Effective antiemetic agents | |

| Cytotoxic Agents | Promising activity against cancer cells |

Applications in Cosmetic Formulations

The compound's properties extend into the cosmetic industry, where it is being explored for formulation stability and efficacy:

- Stabilizers and Enhancers: Due to its chemical structure, this compound can be utilized as a stabilizer in cosmetic formulations, enhancing the stability and shelf-life of products .

- Skin Bioavailability: Research into topical formulations has highlighted the importance of ensuring that active ingredients penetrate the skin effectively. Compounds derived from this compound may improve the bioavailability of other active ingredients in dermal applications .

Table 3: Cosmetic Applications

| Application | Description |

|---|---|

| Stabilizers | Enhances stability and shelf-life of formulations |

| Skin Bioavailability | Improves penetration and effectiveness of active ingredients |

Case Studies

Case Study 1: Synthesis of Antiemetic Agents

A study detailed a synthetic route involving this compound to create a series of antiemetic agents targeting serotonin receptors. The resulting compounds were evaluated for their efficacy in preclinical models, showing significant promise for future therapeutic applications .

Case Study 2: Cosmetic Formulation Development

In another investigation, researchers developed a novel emulsion formulation incorporating derivatives of this compound. The formulation was assessed for stability and skin irritation, demonstrating favorable results that support its potential use in skin care products .

Mecanismo De Acción

The mechanism of action of 2-methoxypyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

2-Chloropyridine-3-carbonyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.

2-Methoxypyridine-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.

2-Methoxypyridine-3-carboxylic acid: The hydrolyzed form of 2-methoxypyridine-3-carbonyl chloride.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

2-Methoxypyridine-3-carbonyl chloride, with the chemical formula C_8H_8ClN_O_2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name: this compound

- CAS Number: 53750-65-5

- Molecular Weight: 185.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbonyl chloride group is known to undergo nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, compounds derived from it have shown promising results in vitro against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver) | 1.5 | Antiproliferative |

| DU145 (Prostate) | 2.0 | Cytotoxicity |

| MDA-MB-231 (Breast) | 1.8 | Induction of apoptosis |

These results demonstrate that derivatives of this compound can effectively inhibit the growth of cancer cells at low concentrations, suggesting a potential for development into therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses moderate activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that this compound could serve as a lead compound in the development of new antimicrobial agents .

Case Studies

-

Cytotoxicity Assessment:

A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells, with several compounds showing IC50 values below 5 µM against multiple cell lines . -

Enzyme Interaction Studies:

Research involving enzyme assays demonstrated that certain derivatives could inhibit key enzymes involved in cancer metabolism, suggesting a dual mechanism where both direct cytotoxic effects and metabolic interference contribute to their anticancer properties .

Propiedades

IUPAC Name |

2-methoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGOTAZYPIEKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497661 | |

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53750-65-5 | |

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.